molecular formula C10H8N2O4 B563748 Nicotinic Acid-13C6,d4 N-Hydroxysuccinimide Ester CAS No. 1209457-55-5

Nicotinic Acid-13C6,d4 N-Hydroxysuccinimide Ester

Cat. No.: B563748
CAS No.: 1209457-55-5
M. Wt: 230.163
InChI Key: CWBHSNGMXKJGSM-QCEOYELFSA-N
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Description

Nicotinic Acid-13C6,d4 N-Hydroxysuccinimide Ester is a stable isotope-labeled compound used primarily in biochemical and pharmacokinetic research. It is a derivative of nicotinic acid, also known as niacin, which is a form of vitamin B3. The compound is labeled with carbon-13 and deuterium, making it useful in various analytical techniques, including mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinic Acid-13C6,d4 N-Hydroxysuccinimide Ester typically involves the esterification of nicotinic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The labeled nicotinic acid (Nicotinic Acid-13C6,d4) is first prepared by incorporating carbon-13 and deuterium into the nicotinic acid molecule through isotopic exchange reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Nicotinic Acid-13C6,d4 N-Hydroxysuccinimide Ester undergoes various chemical reactions, including:

    Esterification: Formation of ester bonds with alcohols.

    Hydrolysis: Breaking of ester bonds in the presence of water or aqueous solutions.

    Substitution: Replacement of the N-hydroxysuccinimide group with other nucleophiles.

Common Reagents and Conditions

    Esterification: Dicyclohexylcarbodiimide (DCC) as a coupling agent, anhydrous conditions.

    Hydrolysis: Aqueous solutions, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

    Esterification: Nicotinic Acid-13C6,d4 esters.

    Hydrolysis: Nicotinic Acid-13C6,d4 and N-hydroxysuccinimide.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

Nicotinic Acid-13C6,d4 N-Hydroxysuccinimide Ester is widely used in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.

    Biology: Employed in the study of metabolic pathways and enzyme kinetics.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nicotinic acid derivatives in the body.

    Industry: Applied in the development of new drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Nicotinic Acid-13C6,d4 N-Hydroxysuccinimide Ester involves its ability to form stable ester bonds with various nucleophiles. This property makes it useful in labeling and tracking biochemical processes. The compound targets specific molecular pathways by incorporating isotopic labels, allowing researchers to monitor the behavior and interactions of nicotinic acid derivatives in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid-13C6,d4: The parent compound without the N-hydroxysuccinimide ester group.

    Nicotinic Acid N-Hydroxysuccinimide Ester: The non-labeled version of the compound.

    Nicotinic Acid-13C6: Labeled with carbon-13 but not deuterium.

Uniqueness

Nicotinic Acid-13C6,d4 N-Hydroxysuccinimide Ester is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling enhances its utility in mass spectrometry and other analytical techniques, providing more detailed information about the compound’s behavior and interactions in various research applications.

Properties

CAS No.

1209457-55-5

Molecular Formula

C10H8N2O4

Molecular Weight

230.163

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuteriopyridine-3-carboxylate

InChI

InChI=1S/C10H8N2O4/c13-8-3-4-9(14)12(8)16-10(15)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2/i1+1D,2+1D,5+1D,6+1D,7+1,10+1

InChI Key

CWBHSNGMXKJGSM-QCEOYELFSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CN=CC=C2

Synonyms

3-Pyridinecarboxylic Acid-13C6,d4 2,5-Dioxo-1-pyrrolidinyl Ester;  N-(3-Pyridinyloyloxy-13C6,d4)succinimide;  N-(Nicotinoyloxy-13C6,d4)succinimide;  Succinimidyl Nicotinate-13C6,d4; _x000B_

Origin of Product

United States

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